

# Application Notes: Solid-Phase Synthesis of **2,6-Diaminopurine**-Modified RNA

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## Compound of Interest

Compound Name: **2,6-Diaminopurine**  
Cat. No.: **B158960**

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## Introduction

**2,6-Diaminopurine** (DAP), an analogue of adenosine, offers enhanced thermodynamic stability to RNA duplexes by forming three hydrogen bonds with uridine, in contrast to the two formed by the canonical adenosine-uridine base pair.<sup>[1][2][3]</sup> This increased stability, with an average increase in melting temperature (T<sub>m</sub>) of 1-2°C per modification, makes DAP-modified RNA a valuable tool for various research and therapeutic applications, including antisense oligonucleotides, siRNAs, and RNA probes.<sup>[1][3]</sup> The solid-phase synthesis of DAP-modified RNA oligonucleotides follows the well-established phosphoramidite chemistry, with specific considerations for the protection and deprotection of the additional amino group on the purine ring.<sup>[2][4]</sup>

## Principle

The synthesis of RNA containing **2,6-diaminopurine** is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite method.<sup>[2][4]</sup> The process involves the sequential addition of protected ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support. For the incorporation of **2,6-diaminopurine**, a corresponding phosphoramidite building block is required. The key challenge lies in the differential reactivity of the two exocyclic amino groups of DAP, which necessitates careful selection of protecting groups to ensure efficient synthesis and deprotection.<sup>[1]</sup> Various strategies have been developed, including the use of traditional protecting groups like benzoyl or isobutyryl, or a

more recent approach involving the postsynthetic conversion of a 2-fluoro-6-aminopurine precursor.[1][4]

## Applications

The incorporation of **2,6-diaminopurine** into RNA oligonucleotides has several important applications:

- Enhanced Duplex Stability: The primary application is to increase the thermal stability of RNA-RNA and RNA-DNA duplexes.[1][2] This is particularly useful for short oligonucleotides or for applications requiring high affinity binding.
- Therapeutic Oligonucleotides: In the context of antisense and siRNA technologies, the enhanced binding affinity of DAP-modified oligonucleotides can lead to improved potency and duration of action.[5]
- Diagnostic Probes: DAP-modified probes can be used for the detection of specific RNA sequences with higher sensitivity and specificity.
- Structural Biology: The modification can be used to study the structure and dynamics of RNA molecules and their complexes.[4]

## Quantitative Data Summary

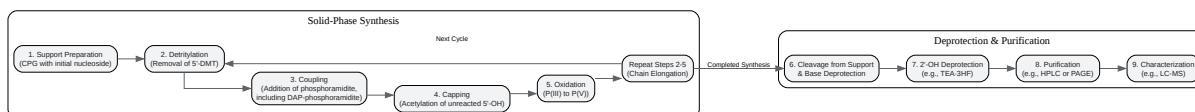
The incorporation of **2,6-diaminopurine** significantly enhances the thermodynamic stability of RNA duplexes. The following table summarizes the change in Gibbs free energy ( $\Delta\Delta G^\circ 37$ ) upon replacing a single 2'-O-methyladenosine with a 2'-O-methyl-**2,6-diaminopurine** riboside (DM) or an LNA-**2,6-diaminopurine** riboside (DL) in a 2'-O-methyl RNA/RNA duplex.

Modification	Average $\Delta\Delta G^\circ 37$ (kcal/mol)
2'-O-methyl-2,6-diaminopurine riboside (DM)	-0.9[6]
LNA-2,6-diaminopurine riboside (DL)	-2.3[6]

Note: A more negative  $\Delta\Delta G^\circ 37$  indicates greater duplex stability.

## Experimental Workflow

The overall workflow for the solid-phase synthesis of **2,6-diaminopurine**-modified RNA is depicted below.



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Caption: Workflow for solid-phase synthesis of **2,6-diaminopurine**-modified RNA.

## Protocols

### Protocol 1: Solid-Phase Synthesis of **2,6-Diaminopurine**-Modified RNA using Protected Phosphoramidites

This protocol describes the general procedure for incorporating **2,6-diaminopurine** into an RNA oligonucleotide using a protected DAP-phosphoramidite on an automated synthesizer.

#### Materials:

- DNA/RNA synthesizer
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable 2'-hydroxyl protection
- Protected **2,6-diaminopurine** phosphoramidite (e.g., N<sub>2</sub>,N<sub>6</sub>-di-isobutyryl-**2,6-diaminopurine**-2'-O-TBDMS-riboside-3'-O-( $\beta$ -cyanoethyl-N,N-diisopropyl)phosphoramidite)

- Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
- Capping solution (e.g., acetic anhydride and N-methylimidazole)
- Oxidizing solution (e.g., iodine in THF/water/pyridine)
- Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
- Anhydrous acetonitrile
- Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine mixture)
- 2'-hydroxyl deprotection reagent (e.g., triethylamine trihydrofluoride (TEA·3HF) in DMSO)
- Purification columns (e.g., HPLC, PAGE)

**Procedure:**

- Synthesizer Setup:
  - Install the required phosphoramidites, including the protected **2,6-diaminopurine** phosphoramidite, and other reagents on the synthesizer.
  - Program the desired RNA sequence and synthesis scale.
- Automated Solid-Phase Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
  - Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using the detritylation solution.
  - Coupling: The protected phosphoramidite (standard or DAP) is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.
  - Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent further elongation in subsequent cycles.
  - Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.

- These steps are repeated until the full-length oligonucleotide is synthesized.
- Cleavage and Base Deprotection:
  - After the final cycle, the CPG support is transferred to a vial.
  - The oligonucleotide is cleaved from the support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with an appropriate deprotection solution (e.g., a mixture of aqueous ammonia and methylamine at 65°C for an extended period, which can vary depending on the protecting groups used on the DAP).
- 2'-Hydroxyl Group Deprotection:
  - The crude oligonucleotide is dried.
  - The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed by treatment with a fluoride reagent like TEA·3HF in DMSO.<sup>[7]</sup> For example, the dried oligo is redissolved in anhydrous DMSO, and TEA·3HF is added, followed by incubation at 65°C for 2.5 hours.<sup>[7]</sup>
- Purification and Characterization:
  - The fully deprotected RNA is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).
  - The identity and purity of the final product are confirmed by liquid chromatography-mass spectrometry (LC-MS).<sup>[1]</sup>

## Protocol 2: Postsynthetic Conversion of 2-Fluoro-6-aminopurine to 2,6-Diaminopurine

This protocol outlines an alternative strategy where a 2-fluoro-6-aminopurine phosphoramidite is used during synthesis, and the fluoro group is subsequently displaced by an amino group to form **2,6-diaminopurine**.<sup>[1]</sup> This method avoids the need for protecting groups on the purine base during synthesis.<sup>[1]</sup>

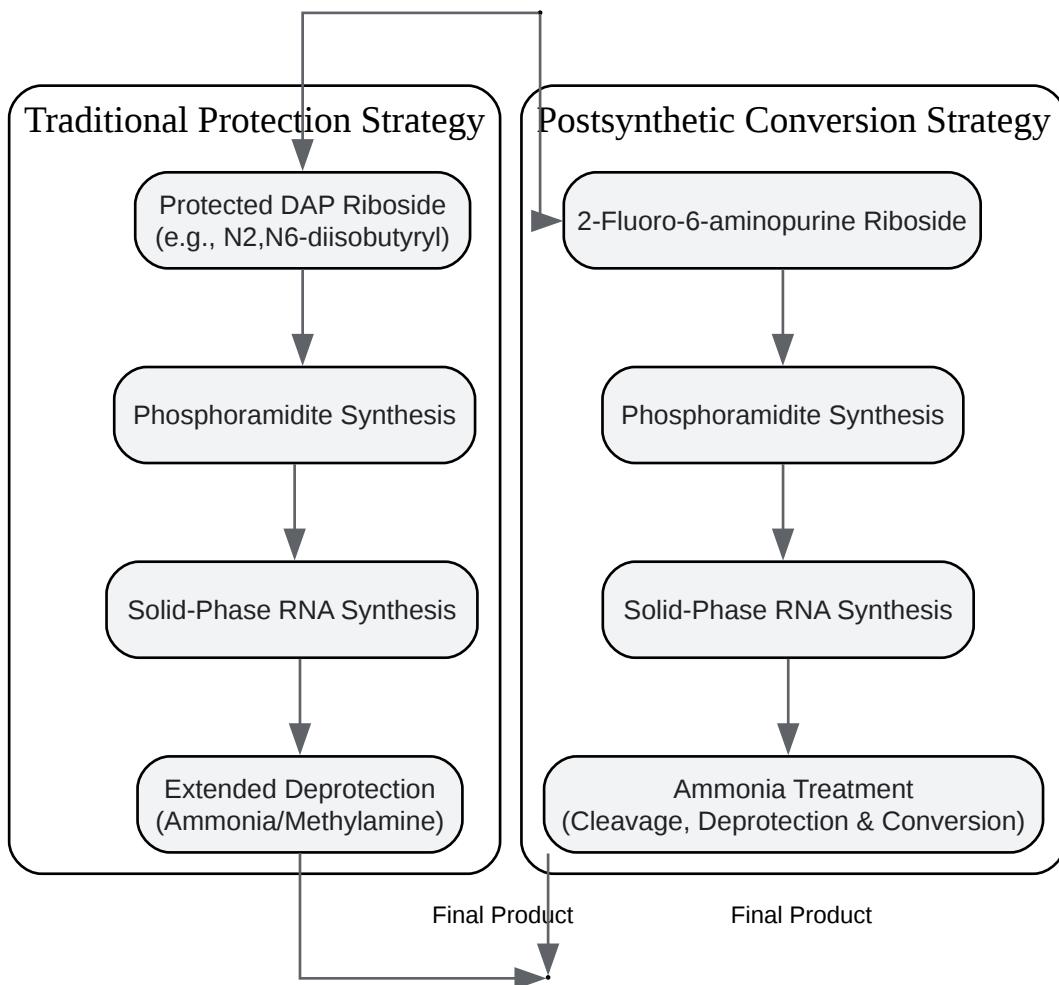
Materials:

- Same as Protocol 1, but with 2-fluoro-6-aminopurine-2'-O-TBDMS-riboside-3'-O-( $\beta$ -cyanoethyl-N,N-diisopropyl)phosphoramidite instead of a protected DAP-phosphoramidite.
- Ammonia solution (e.g., 28-30% aqueous ammonium hydroxide) for postsynthetic conversion.

#### Procedure:

- Automated Solid-Phase Synthesis:
  - Perform the automated synthesis as described in Protocol 1, using the 2-fluoro-6-aminopurine phosphoramidite for the desired incorporation sites.
- Cleavage, Deprotection, and Conversion:
  - After synthesis, treat the solid support with concentrated aqueous ammonia (e.g., 28-30% NH<sub>4</sub>OH) at an elevated temperature (e.g., 60-65°C) for several hours (e.g., 5 hours).<sup>[3][8]</sup> This single step achieves:
    - Cleavage of the oligonucleotide from the CPG support.
    - Removal of the standard base and phosphate protecting groups.
    - Nucleophilic substitution of the 2-fluoro group with an amino group to form **2,6-diaminopurine**.<sup>[1]</sup>
- 2'-Hydroxyl Group Deprotection:
  - Proceed with the removal of the 2'-hydroxyl protecting groups as described in Protocol 1 (Step 4).<sup>[3]</sup> A critical consideration for ribo-modified oligonucleotides is that the ammonia treatment for conversion should be performed before the fluoride treatment for 2'-silyl deprotection to avoid RNA degradation.<sup>[1][3][9]</sup>
- Purification and Characterization:
  - Purify and characterize the final **2,6-diaminopurine**-modified RNA oligonucleotide as described in Protocol 1 (Step 5).

## Signaling Pathway and Logical Relationship Diagrams



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Caption: Comparison of two strategies for synthesizing DAP-modified RNA.

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